molecular formula C18H15NO5 B2517182 N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 317327-16-5

N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2517182
M. Wt: 325.32
InChI Key: GCJJJYRBURLDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide" is a derivative of the chromene family, which is known for its presence in many natural and synthetic biologically active compounds. Chromene derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The compound of interest is structurally related to various other chromene derivatives that have been synthesized and evaluated for their biological properties, such as antioxidant, antibacterial activities, and their ability to interact with biological targets like the transient receptor potential melastatin 8 (TRPM8) channels .

Synthesis Analysis

The synthesis of chromene derivatives can be achieved through different methods. A novel one-pot three-step method has been developed for the synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives, which could potentially be adapted for the synthesis of "N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide" . Another approach involves a multicomponent reaction under solvent-free conditions using ceric ammonium nitrate (CAN) to synthesize highly functionalized 4H-chromene-3-carboxamide derivatives . These methods provide efficient routes to synthesize a variety of chromene derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a chromene ring, which is a common scaffold in these compounds. The crystal structure of related compounds, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, has been determined, showing that these molecules can crystallize in different space groups and exhibit various conformations about the C-N bond . The molecular structure is crucial for the biological activity of these compounds, as it influences their interaction with biological targets.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, which are essential for their functionalization and interaction with biological systems. The synthesis of these compounds often involves Knoevenagel-Michael reactions, which are useful for constructing the chromene scaffold . The reactivity of the chromene ring can be further exploited to introduce various substituents that can modulate the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives, such as solvatochromism, are important for their biological applications. Solvatochromic properties have been studied in synthesized chromene derivatives, indicating their interaction with solvents of varying polarity . These properties can influence the solubility, stability, and overall bioavailability of the compounds. Additionally, the crystal and molecular structure analysis, including hydrogen bonding interactions, provides insights into the stability and solid-state properties of these compounds .

Scientific Research Applications

  • Synthesis of Novel Compounds:

    • Fattahi et al. (2018) described the synthesis of new tricyclic products, including methyl 3-alkyl-2-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydro-2H-chromeno[2,3-d]pyrimidine-2-carboxylates, from N-alkyl-2-imino-2H-chromene-3-carboxamides. This research highlights the potential of these compounds in the development of new organic molecules (Fattahi, Davoodnia, Pordel, Beyramabadi, & Tavakoli-Hoseini, 2018).
  • Development of Fluorescent Probes:

    • Bekhradnia, Domehri, and Khosravi (2016) reported the use of nitro-3-carboxamide coumarin derivatives, including 6-nitro-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide, as novel fluorescent chemosensors for selective detection of Cu(II) ions in aqueous solutions (Bekhradnia, Domehri, & Khosravi, 2016).
  • Antimicrobial Activity:

    • The research by Azab and Elkanzi (2017) explored the antimicrobial properties of 2-oxo-2H-chromene-3-carboxamide derivatives, revealing that many of these synthesized compounds exhibit high antimicrobial activity (Azab, Azab, & Elkanzi, 2017).
  • Application in Molecular Docking and Biological Assays:

  • Crystal Structure Analysis:

  • Antioxidant and Antibacterial Properties:

    • Research by Chitreddy and Shanmugam (2017) demonstrated that various synthesized 4H-chromene-3-carboxamide derivatives exhibit good antioxidant and antibacterial properties, highlighting their potential in therapeutic applications (Chitreddy & Shanmugam, 2017).

Safety And Hazards



  • Safety data, including toxicity, flammability, and environmental impact, should be assessed.

  • Proper handling precautions and disposal methods must be considered.




  • Future Directions



    • Further research could explore its potential applications, optimization, and modifications.

    • Investigating its pharmacological properties and potential therapeutic uses would be valuable.




    properties

    IUPAC Name

    N-(3,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H15NO5/c1-22-15-8-7-12(10-16(15)23-2)19-17(20)13-9-11-5-3-4-6-14(11)24-18(13)21/h3-10H,1-2H3,(H,19,20)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GCJJJYRBURLDEW-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)OC
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H15NO5
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    325.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

    Citations

    For This Compound
    2
    Citations
    F Mesiti, A Gaspar, D Chavarria, A Maruca… - Journal of Medicinal …, 2021 - ACS Publications
    Chromone-3-phenylcarboxamides (Crom-1 and Crom-2) were identified as potent, selective, and reversible inhibitors of human monoamine oxidase B (hMAO-B). Since they exhibit …
    Number of citations: 9 pubs.acs.org
    F Chimenti, D Secci, A Bolasco… - Journal of medicinal …, 2009 - ACS Publications
    A large series of 3-carboxamido-7-substituted coumarins have been synthesized and tested in vitro for their human monoamine oxidase A and B (hMAO-A and hMAO-B) inhibitory …
    Number of citations: 180 pubs.acs.org

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.